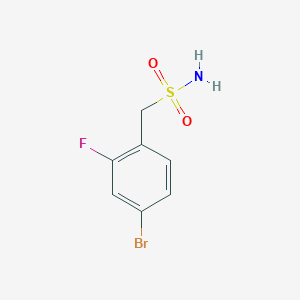

(4-Bromo-2-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 . It is typically available in powder form .

Synthesis Analysis

The synthesis of “(4-Bromo-2-fluorophenyl)methanesulfonamide” involves several steps. One method involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8 . Another method involves the use of N-bromosuccinimide and CH2Cl2 .

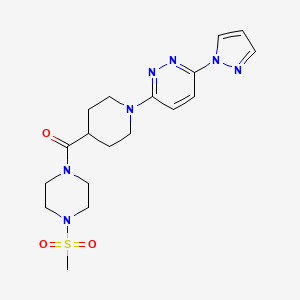

Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonamide” is 1S/C7H7BrFNO2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) .

Aplicaciones Científicas De Investigación

Friedel–Crafts-Type Alkylation

(4-Bromo-2-fluorophenyl)methanesulfonamide related compounds, such as Bromodifluoro(phenylsulfanyl)methane, have been utilized in Friedel–Crafts-type alkylation reactions through α-fluorocarbocations with activated aromatic compounds. This method has facilitated the synthesis of thioesters, benzophenones, and xanthone derivatives, highlighting its applicability in the synthesis of naturally occurring compounds (Kuhakarn et al., 2011).

Palladium-Catalyzed Monofluoromethylation

Palladium-catalyzed monofluoromethylation using related reagents such as fluorobis(phenylsulfonyl)methane (FBSM) has led to the creation of previously unknown monofluoromethylated allenes. These compounds serve as isosteres for biologically attractive allenic alcohols, demonstrating the method's potential in medicinal chemistry and drug design (Ogasawara et al., 2009).

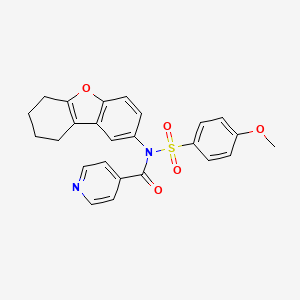

Mild Pd-Catalyzed N-Arylation

The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles with aryl bromides and chlorides has been reported. This approach eliminates concerns over genotoxic impurities that can arise from traditional methods, showcasing its importance in the development of safer pharmaceuticals (Rosen et al., 2011).

Synthesis of Fluorinated Beta-Ketosulfones

An efficient methodology for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This process yields alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones in excellent yields, highlighting its utility in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Ni et al., 2009).

Safety and Hazards

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using protective clothing and eye protection .

Propiedades

IUPAC Name |

(4-bromo-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKLLSKEJDSZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)

![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)

![2-methyl-6-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2682907.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)